Predicted LogP Advantage Over Shorter Analogs
N-Butyl-3,6-dichloropyridazin-4-amine exhibits the highest predicted LogP among the straight- and branched-chain N-alkyl 3,6-dichloropyridazin-4-amine congeners (methyl through isopropyl), enabling superior membrane permeability for targets requiring enhanced lipophilicity . The n-butyl substitution contributes an additional ~0.4 log units over the isopropyl analog and >0.85 log units over the methyl analog, providing a quantifiable differentiation for medicinal chemistry campaigns where ADME optimization is critical.
| Evidence Dimension | Predicted octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 3.0684 (N-butyl, CAS 61261-40-3) |
| Comparator Or Baseline | N-methyl (CAS 17645-06-6): LogP 2.21; N-ethyl (CAS 29049-49-8): LogP 2.22; N-isopropyl (CAS 61261-39-0): LogP 2.68 |
| Quantified Difference | ΔLogP = +0.85 (vs N-methyl), +0.85 (vs N-ethyl), +0.39 (vs N-isopropyl) |
| Conditions | Predicted values from Chemsrc/Leyan databases using consensus LogP algorithms (ACD/Labs or equivalent); Topological polar surface area constant at 37.81 Ų across all four analogs. |
Why This Matters
A >0.8 log-unit increase in LogP can significantly improve passive membrane permeability and CNS penetration potential, directly influencing lead selection in drug discovery programs.
